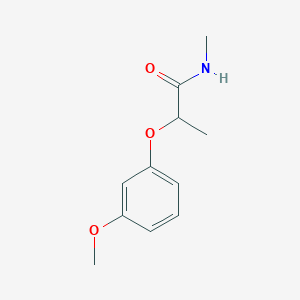![molecular formula C13H14N4O3 B5957839 N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide](/img/structure/B5957839.png)
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a dihydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 2,5-dihydroxyacetophenone and 4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one. The reaction is carried out in a solvent such as methanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the development of chemosensors for detecting metal ions in environmental samples.
Mécanisme D'action
The mechanism of action of N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its antimicrobial properties are believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[1-(2,5-dihydroxyphenyl)ethylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- N’-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide
Uniqueness
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring and a dihydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(10-7-9(18)3-4-12(10)19)15-16-13(20)11-5-6-14-17(11)2/h3-7,18-19H,1-2H3,(H,16,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMHEBWQNLHYRW-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NN1C)C2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NN1C)/C2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B5957764.png)
![3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one](/img/structure/B5957776.png)
![2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5957799.png)

![N-(3-methoxyphenyl)-N'-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5957807.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one](/img/structure/B5957811.png)
![1-cyclohexyl-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5957817.png)
![5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B5957825.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5957835.png)
![N-(4-methylphenyl)-2-[2-({[5-(2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5957844.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5957853.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]acetamide](/img/structure/B5957860.png)
amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5957864.png)
